N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 5-fluoro group, a 1,2,3,4-tetraazole ring at position 2, and a 6-bromoindole moiety linked via an ethyl group at the N-position.
Properties
Molecular Formula |
C18H14BrFN6O |
|---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14BrFN6O/c19-13-2-1-12-5-7-25(17(12)9-13)8-6-21-18(27)15-10-14(20)3-4-16(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27) |
InChI Key |
IGYVIYKVMCIDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, including the formation of the indole ring, bromination, and subsequent coupling with other functional groups. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final coupling step involves the reaction of the brominated indole with a fluoro-substituted benzamide and a tetraazole derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-ethylamine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Motifs and Heterocyclic Diversity
The target compound’s benzamide backbone is shared with analogs in and . Key differences lie in the heterocyclic appendages:
- Triazole/Thiazole hybrids (): Compounds like 9a–9e incorporate 1,2,3-triazole and thiazole rings, linked via acetamide bridges. These lack the tetraazole and indole moieties but share aromatic diversity .
- Thioether-linked benzamides (): Derivatives such as 15 , 20 , and 55 feature thienylmethylthio or isoxazolemethylthio groups instead of tetraazole, altering electronic properties and steric bulk .
- Click chemistry-derived triazoles (): Synthesized compounds use 1,2,3-triazole rings formed via click chemistry, contrasting with the target’s 1,2,3,4-tetraazole, which may enhance metabolic stability .
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Physicochemical Properties
Halogen substituents (Br, F, Cl) and electron-withdrawing groups (NO₂, CN) significantly influence solubility, lipophilicity, and binding interactions:
- Bromo vs. Chloro : The target’s 6-bromoindole may enhance hydrophobic interactions compared to chloro-substituted benzimidazoles in (e.g., 2–12 ) .
- Fluoro vs.
- Tetraazole vs. Triazole : The 1,2,3,4-tetraazole’s additional nitrogen atom increases hydrogen-bonding capacity compared to 1,2,3-triazole derivatives in and .
Biological Activity
Overview of Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that may exhibit various biological activities due to its structural characteristics. Compounds with indole and benzamide moieties have been widely studied for their pharmacological properties.
Potential Biological Activities
-
Anticancer Activity :
- Indole derivatives are known for their anticancer properties. For instance, some indole-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Benzamide derivatives have also been reported to exhibit antitumor effects through different mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
-
Antimicrobial Activity :
- Several studies have demonstrated that indole derivatives possess antibacterial and antifungal activities. The incorporation of halogen atoms (like bromine) can enhance these properties.
- The tetraazole ring is also associated with antimicrobial activity, as compounds containing this moiety have been shown to inhibit the growth of bacterial strains.
-
Neuroprotective Effects :
- Indole derivatives are frequently studied for their neuroprotective effects. They may modulate neurotransmitter systems and reduce oxidative stress, which is beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by:
- Substituents on the Indole Ring : The presence of electron-withdrawing groups (e.g., fluorine or bromine) can enhance biological activity.
- Length and Composition of the Ethyl Linker : Modifications to the linker can affect the compound's ability to interact with biological targets.
- Tetraazole Moiety : This group can contribute to bioactivity through its ability to form hydrogen bonds and interact with enzymes or receptors.
Case Study 1: Anticancer Activity
A study on a series of indole-based compounds revealed that those with halogen substitutions exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research involving tetraazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. Compounds with a tetraazole ring demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
Case Study 3: Neuroprotective Effects
An indole derivative was tested in models of Alzheimer's disease and showed a reduction in amyloid-beta plaque formation, indicating potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
